二溴化镍(2+);三水合物

描述

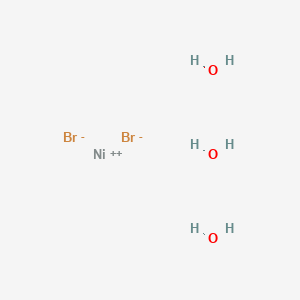

Nickel(II) bromide trihydrate, also known as Nickel dibromide hydrate or Nickelous bromide, is a compound with the molecular formula NiBr2 · 3H2O . It is used in various industries including the pharmaceutical industry for soporific and sedatives, the photosensitive industry, analytical chemistry, and as an electrolyte in high energy batteries .

Synthesis Analysis

The green hexahydrate NiBr2-6H2O readily evolves water; crystallization from aqueous solutions above 29° yields the trihydrate NiBr2-3H2O. The hexahydrate can be dehydrated to a dihydrate over concentrated sulphuric acid at 5° .

Molecular Structure Analysis

The structure of the nickel bromides varies with the degree of hydration. In all of these cases, the nickel (II) ion adopts an octahedral molecular geometry . Anhydrous NiBr2 adopts the hexagonal cadmium chloride structure . The interatomic distance for Ni-Br is 2.52—2.58 Å .

Chemical Reactions Analysis

NiBr2 has Lewis acid character, as indicated by its tendency to hydrate and form adducts with a variety of other Lewis bases . NiBr2 is also used to prepare catalysts for cross-coupling reactions and various carbonylations .

Physical And Chemical Properties Analysis

Nickel(II) bromide trihydrate has a molecular weight of 272.55 . The green hexahydrate NiBr2-6H2O readily evolves water; crystallization from aqueous solutions above 29° yields the trihydrate NiBr2-3H2O . Anhydrous NiBr2 is a paramagnet at room temperature .

科学研究应用

Catalyst

Nickel(II) bromide trihydrate serves as a catalyst in various chemical reactions . The mechanism of action lies in its ability to form complexes by coordinating with bromine atoms and water molecules, a process known as chelation . Through chelation, Nickel(II) bromide trihydrate can bind to other molecules, resulting in the formation of stable complexes .

Analytical Reagent

This compound is used as an analytical reagent . The complexes formed through chelation can function as analytical reagents, further enhancing their scientific utility .

Synthesis of Various Compounds

Nickel(II) bromide trihydrate is a key component in the synthesis of various compounds . It plays a vital role in the preparation of metal-organic frameworks and polymers .

Synthesis of Inorganic and Organic Substances

This compound enables the synthesis of inorganic and organic substances like polyoxometalates and polyoxoanions .

Pharmaceutical Industry

Nickel(II) bromide trihydrate is used in the pharmaceutical industry , specifically in the production of soporific and sedatives .

Photosensitive Industry

In the photosensitive industry , this compound is utilized due to its unique properties .

Analytical Chemistry

Nickel(II) bromide trihydrate finds application in analytical chemistry .

High Energy Battery

Lastly, it is also used as an electrolyte in high energy batteries .

作用机制

The mechanism of action for Nickel(II) bromide trihydrate lies in its ability to form complexes by coordinating with bromine atoms and water molecules, a process known as chelation. Through chelation, Nickel(II) bromide trihydrate can bind to other molecules, resulting in the formation of stable complexes .

安全和危害

Nickel(II) bromide trihydrate may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects, may cause cancer by inhalation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long lasting effects .

未来方向

Nickel(II) bromide trihydrate finds diverse applications in scientific research, serving as a catalyst, analytical reagent, and key component in the synthesis of various compounds. It also plays a vital role in the preparation of metal-organic frameworks and polymers, enabling the synthesis of inorganic and organic substances like polyoxometalates and others .

属性

IUPAC Name |

nickel(2+);dibromide;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ni.3H2O/h2*1H;;3*1H2/q;;+2;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPSGBZICXWIAG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Ni+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H6NiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703783 | |

| Record name | Nickel bromide (NiBr2), trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel(II) bromide trihydrate | |

CAS RN |

7789-49-3 | |

| Record name | Nickel bromide (NiBr2), trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(II) bromide trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653484.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2653485.png)

![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylic acid](/img/structure/B2653489.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)

![2-({[(4-chlorophenyl)sulfonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2653497.png)

![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)